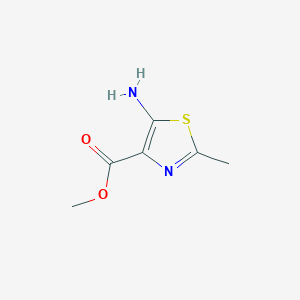

5-氨基-2-甲基-1,3-噻唑-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

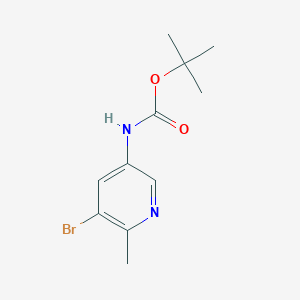

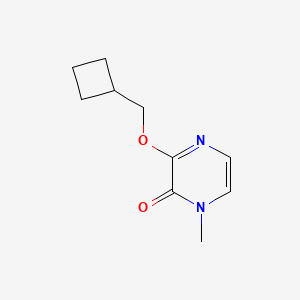

“Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of thiazole-4-carboxylate involves the transformation of enamide ester to thiazole-4-carboxylate . This optimized protocol was utilized throughout for the formation of other 5- (het)arylthiazole-4-carboxylates .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate” is characterized by FTIR and NMR (1H and 13C) . The compound is a part of a new series of Schiff mono/dibase coordination compounds .Chemical Reactions Analysis

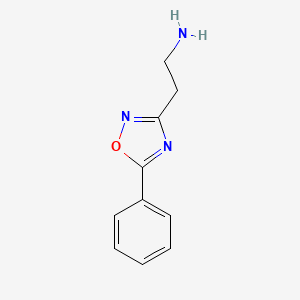

“Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate” undergoes various chemical reactions. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate” are characterized by its molecular weight and formula, which are 172.2 and C6H8N2O2S respectively .科学研究应用

合成和化学转化

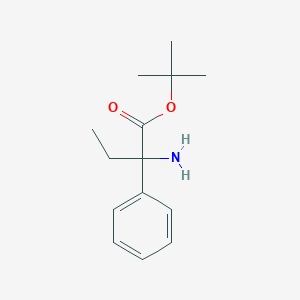

α-氨基吡咯衍生物的异恶唑策略:已从 4-亚甲基异恶唑-3-酮中合成了 5-氨基吡咯-3-甲酸甲酯,展示了一条涉及“氰化物迈克尔加成/甲基化/还原异恶唑-吡咯转化”的途径。该方法促进了吡咯类产物的产生,这些产物可用于各种化学反应中 (Galenko 等人,2019)。

合成修饰和抗菌研究:已合成 2-氨基-4-甲基噻唑-5-甲酸乙酯衍生物并评估了其抗菌活性。这项研究强调了从噻唑衍生物中开发抗菌剂的潜力 (Desai、Bhatt 和 Joshi,2019)。

药物发现和生物活性

羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物:本研究概述了 4-和 5-羟基-2-氨基苯并[d]噻唑-6-甲酸甲酯的合成,作为药物发现中的构建模块,突出了噻唑衍生物在药物化学中的多功能性 (Durcik 等人,2020)。

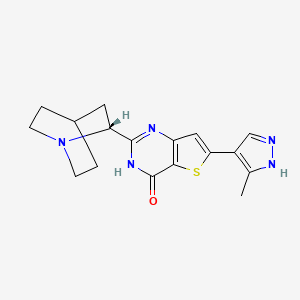

受阻 N-甲基化四肽合成:该研究讨论了使用 Bts 保护的氨基酸酰氯合成受阻的环孢菌素四肽亚基,展示了噻唑衍生物在肽合成中的化学效用 (Vedejs 和 Kongkittingam,2000)。

安全和危害

未来方向

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . Therefore, future research could focus on exploring the potential of these compounds in the field of medicinal chemistry.

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate might affect multiple biochemical pathways.

Result of Action

Similar compounds have shown various biological activities, suggesting that methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate might also have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in the metabolism of carbohydrates and in the synthesis of neurotransmitters .

Cellular Effects

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Metabolic Pathways

Thiazole, a component of Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate, is a part of Vitamin B1 (thiamine), which is involved in several metabolic pathways, including the metabolism of carbohydrates .

属性

IUPAC Name |

methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFWXNJTHPZDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)

![6-fluoro-1-methyl-7-piperidin-1-yl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2602035.png)

![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2602045.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2602048.png)